MFCD18317914
Description
Such compounds are often explored in medicinal chemistry for their bioactivity, particularly as kinase inhibitors or antimicrobial agents.
Properties
IUPAC Name |
2-(5-carboxy-2-fluorophenyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO4/c14-10-2-1-7(12(16)17)5-9(10)11-6-8(13(18)19)3-4-15-11/h1-6H,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCVIKVFEAMMMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C2=NC=CC(=C2)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90687889 | |
| Record name | 2-(5-Carboxy-2-fluorophenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90687889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261925-33-0 | |
| Record name | 2-(5-Carboxy-2-fluorophenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90687889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD18317914 involves several steps, including the preparation of intermediate compounds and the final product. The synthetic routes typically involve the use of specific reagents and catalysts under controlled conditions to ensure high yield and purity. For example, one common method involves the use of a triazolo ring compound methanesulfonate crystal form, which is prepared through a series of reactions involving methanesulfonate and other reagents .
Industrial Production Methods: Industrial production of this compound is designed to be efficient and scalable. The preparation method is simple and easy to implement, making it suitable for large-scale production. The crystal form of the compound prepared has good solubility and stability, facilitating the preparation and storage of pharmaceutical preparations .
Chemical Reactions Analysis
Types of Reactions: MFCD18317914 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and catalysts. For example, the Suzuki–Miyaura coupling reaction, which is widely used in organic synthesis, involves the use of boron reagents and palladium catalysts . Additionally, ambient catalyst-free oxidation reactions of aromatic amines using water radical cations have been explored .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the Suzuki–Miyaura coupling reaction typically results in the formation of carbon-carbon bonds, while oxidation reactions can lead to the formation of quaternary ammonium cations .
Scientific Research Applications
MFCD18317914 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic transformations. In biology, it is studied for its potential effects on cellular processes and molecular pathways. In medicine, it is explored for its therapeutic potential in treating various diseases. In industry, it is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of MFCD18317914 involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical reactions within cells. The detailed mechanism of action depends on the specific application and the molecular structure of the compound .
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogous Compounds
Key Observations :
- Chlorinated Heterocycles (CAS 918538-05-3) : Shares a nearly identical molecular formula and weight with this compound, suggesting similar solubility challenges (Log S ≈ -2.5) and moderate bioavailability . Both compounds exhibit warnings for skin/eye irritation (H315-H319) and respiratory toxicity (H335).
- Brominated Aromatics (CAS 1761-61-1): Lower solubility (Log S = -2.63) due to bromine’s steric effects but comparable bioavailability.
Discussion and Limitations
Structural Uncertainties : The exact structure of this compound remains unconfirmed, necessitating further spectroscopic characterization (e.g., NMR, X-ray crystallography) .
Synthetic Optimization : Adoption of green chemistry methods (e.g., catalyst recycling) could improve this compound’s yield and sustainability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
